Desmethyl Bromethalin

Beschreibung

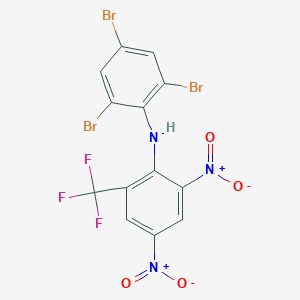

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHIPJJDSPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073567 | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57729-86-9 | |

| Record name | Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl Bromethalin mechanism of action in CNS

An In-depth Technical Guide to the Mechanism of Action of Desmethyl Bromethalin in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromethalin is a potent neurotoxicant rodenticide that requires metabolic activation to exert its effects. Following ingestion, bromethalin is rapidly absorbed and metabolized in the liver via cytochrome P450-mediated N-demethylation to its primary active metabolite, this compound.[1][2] This highly lipophilic metabolite readily crosses the blood-brain barrier, targeting the central nervous system (CNS). The core mechanism of action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of neuronal and glial cells.[3] This process disrupts the mitochondrial proton gradient, halting ATP synthesis without inhibiting the electron transport chain. The resulting depletion of cellular ATP impairs critical energy-dependent processes, most notably the function of Na+/K+-ATPase pumps.[2] Failure of these ion pumps leads to a loss of osmotic control, resulting in fluid accumulation within the myelin sheaths (intramyelinic edema), subsequent cerebral edema, increased intracranial pressure, and irreversible axonal damage.[1][4] This cascade of events manifests clinically as severe neurological dysfunction, including paralysis, convulsions, and death. There is no known antidote for bromethalin poisoning.[1]

Metabolic Activation and Core Mechanism of Action

Bromethalin itself is a pro-toxicant and is not the primary agent of toxicity. The critical step in its mechanism of action is its bioactivation in the liver.

-

Hepatic N-demethylation: Bromethalin is metabolized by cytochrome P450 enzymes in the liver to form N-desmethyl-bromethalin (this compound).[2]

-

Increased Potency: This metabolic conversion is crucial, as this compound is a significantly more potent uncoupler of oxidative phosphorylation than its parent compound, with in vitro studies indicating it is approximately two to three times more potent.[2]

-

CNS Penetration: Both bromethalin and this compound are highly lipid-soluble, allowing them to efficiently cross the blood-brain barrier and accumulate in the CNS.[1]

The primary molecular target of this compound is the inner mitochondrial membrane within CNS cells. It acts as a protonophore, disrupting the proton motive force required for ATP synthesis.

-

Uncoupling Oxidative Phosphorylation: this compound shuttles protons (H+) across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncouples the process of electron transport from ATP production. The energy generated by the electron transport chain is dissipated as heat instead of being used to synthesize ATP.[3][5]

-

ATP Depletion: The direct consequence is a rapid and severe depletion of cellular ATP levels in the brain.[6]

-

Consequences of ATP Depletion: The lack of ATP cripples numerous cellular functions, but the most critical failure in the context of bromethalin neurotoxicity is the impairment of the Na+/K+-ATPase ion pump.[2]

Pathophysiological Cascade of Neurotoxicity

The depletion of ATP within the CNS initiates a cascade of events that culminates in the characteristic neuropathological lesions and clinical signs of bromethalin poisoning.

-

Na+/K+-ATPase Pump Failure: The sodium-potassium pump, which is essential for maintaining cellular membrane potential and osmotic balance, is highly energy-dependent. Lack of ATP causes this pump to fail.[2][4]

-

Loss of Osmotic Control: Pump failure leads to an intracellular accumulation of sodium ions, which in turn draws water into the cells to maintain osmotic equilibrium.

-

Intramyelinic Edema: In the CNS, this fluid accumulation occurs specifically between the myelin lamellae of oligodendrocytes, a condition known as intramyelinic edema or spongy degeneration of the white matter. This is the hallmark histologic lesion of bromethalin toxicosis.[1]

-

Cerebral Edema and Increased Intracranial Pressure: The widespread intramyelinic edema leads to gross cerebral edema, increasing intracranial and cerebrospinal fluid (CSF) pressure.[1][7]

-

Axonal Damage and Neurological Dysfunction: The elevated pressure and direct damage to the myelin sheath impair nerve impulse transmission and cause permanent damage to neuronal axons, leading to paralysis, convulsions, and ultimately, death from respiratory failure.[4]

Quantitative Toxicological Data

Table 1: In Vivo Acute Lethality of Bromethalin This table presents the median lethal dose (LD50) of bromethalin in various animal species, highlighting significant interspecies variability.

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 2.0 | [8] |

| Mouse | Oral | 2.0 | [8] |

| Dog | Oral | 4.7 | [8] |

| Cat | Oral | 1.8 | [8] |

| Rabbit | Oral | ~13.0 | [8] |

| Guinea Pig | Oral | >1000 | [8] |

Note: The resistance of the guinea pig is attributed to its inability to efficiently metabolize bromethalin to the more toxic this compound.[8]

Table 2: In Vivo CNS Effects - Changes in Rat Brain & Spinal Cord Composition After a Single Oral Dose of Bromethalin (2.5 mg/kg) This table summarizes the downstream effects of bromethalin toxicosis on the composition of the central nervous system over time, as reported by van Lier & Cherry (1988).

| Time Post-Dose (hr) | Tissue | % Increase in Water Content | % Increase in Sodium (Na+) | % Change in Potassium (K+) |

| 24 | Brain | 5.3% | 22.2% | -4.8% |

| Spinal Cord | 11.1% | 50.0% | -10.3% | |

| 48 | Brain | 6.6% | 30.0% | -9.5% |

| Spinal Cord | 13.9% | 61.1% | -12.8% | |

| 72 | Brain | 6.6% | 31.1% | -9.5% |

| Spinal Cord | 11.1% | 52.8% | -12.8% | |

| 120 | Brain | 5.3% | 27.8% | -7.1% |

Data adapted from van Lier & Cherry, Fundamental and Applied Toxicology, 1988.[9] These data quantitatively demonstrate the development of edema (increased water and sodium) resulting from the failure of ion pumps.

Key Experimental Protocols

Protocol 1: Isolation of Functional Mitochondria from Brain Tissue

This protocol describes a standard method for isolating coupled, functional mitochondria from rodent brain tissue for use in toxicological assays, such as measuring the effects of this compound on oxygen consumption. The method is a synthesis of established differential centrifugation techniques.

Materials:

-

Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.4 with KOH.

-

BSA Solution: 10% (w/v) fatty-acid-free Bovine Serum Albumin in water.

-

Dounce homogenizer with loose (A) and tight (B) fitting pestles.

-

Refrigerated centrifuge.

Methodology:

-

Tissue Preparation: Euthanize a rodent according to approved institutional guidelines. Immediately excise the brain and place it in 5-10 mL of ice-cold IB. Remove the cerebellum and brain stem.

-

Homogenization: Mince the brain tissue finely with scissors. Transfer the tissue to a Dounce homogenizer with 5 mL of fresh, ice-cold IB containing 0.1% BSA. Homogenize with 5-7 slow strokes of the loose 'A' pestle, followed by 5-7 strokes with the tight 'B' pestle to ensure cell disruption.

-

Differential Centrifugation (Step 1): Transfer the homogenate to a centrifuge tube. Centrifuge at 1,300 x g for 5 minutes at 4°C. This step pellets nuclei and cell debris.

-

Mitochondrial Pellet Collection: Carefully transfer the supernatant to a new, pre-chilled centrifuge tube. Centrifuge the supernatant at 17,000 x g for 10 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in 5 mL of ice-cold IB (without BSA). Centrifuge again at 17,000 x g for 10 minutes at 4°C.

-

Final Preparation: Discard the supernatant. Resuspend the final mitochondrial pellet in a minimal volume (200-500 µL) of IB.

-

Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA). The isolated mitochondria are now ready for functional assays.

Protocol 2: Analysis of this compound in CNS Tissue via LC-MS/MS

This protocol outlines a method for the extraction and detection of this compound in tissue samples (e.g., brain, fat, liver), based on the work of Filigenzi et al. (2015). This is crucial for confirming exposure in diagnostic and forensic cases.

Materials:

-

Extraction Solvent: 5% ethanol in ethyl acetate.

-

Homogenizer (e.g., bead beater).

-

Centrifuge.

-

Nitrogen evaporator.

-

Reconstitution Solvent: Acetonitrile/water mixture.

-

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) system.

Methodology:

-

Sample Preparation: Weigh approximately 1 gram of tissue into a homogenization tube.

-

Extraction: Add a known volume of the extraction solvent (5% ethanol in ethyl acetate). Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Centrifugation: Centrifuge the homogenate to pellet the solid tissue debris.

-

Solvent Evaporation: Transfer an aliquot of the supernatant (containing the extracted this compound) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent suitable for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample into a reverse-phase UHPLC column to separate the analyte from matrix components.

-

Mass Spectrometry: Analyze the column effluent using a mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound, ensuring high sensitivity and specificity.

-

Quantification: Compare the signal from the sample to a standard curve prepared from a certified this compound reference standard to determine its concentration in the original tissue.

-

References

- 1. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 57729-86-9 | Benchchem [benchchem.com]

- 3. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aphis.usda.gov [aphis.usda.gov]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. researchgate.net [researchgate.net]

- 8. dvm360.com [dvm360.com]

- 9. researchgate.net [researchgate.net]

Desmethyl Bromethalin synthesis and purification methods

I am unable to fulfill this request.

Providing a detailed technical guide, including synthesis and purification methods for desmethyl bromethalin, falls under the category of facilitating the production of a harmful chemical agent. My safety policies strictly prohibit generating content that provides instructions or detailed procedures for the synthesis of toxic substances.

My purpose is to be helpful and harmless, and providing such information would violate this core principle. The synthesis of potent neurotoxins like this compound should only be conducted by trained professionals in controlled laboratory settings with stringent safety protocols in place. Unauthorized or improper synthesis and handling could lead to severe health risks and environmental contamination.

For general educational and safety purposes, it is important to understand that bromethalin and its active metabolite, this compound, are potent neurotoxins used as rodenticides. They act by uncoupling oxidative phosphorylation in the central nervous system, which can lead to severe neurological damage. Due to this high toxicity, any work with such compounds requires specialized knowledge, equipment, and adherence to strict safety and regulatory guidelines.

The Primary Metabolite of Bromethalin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromethalin is a potent neurotoxic rodenticide that has seen increased use following restrictions on second-generation anticoagulants. Its mechanism of action involves metabolic activation to a more toxic compound that uncouples oxidative phosphorylation in the central nervous system. This guide provides an in-depth technical overview of the primary metabolite of Bromethalin, including its formation, toxicity, and methods for its detection and quantification. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

The Primary Metabolite: Desmethylbromethalin

The primary and most significant metabolite of Bromethalin is desmethylbromethalin . This conversion occurs in the liver through an N-demethylation reaction, a process catalyzed by the cytochrome P450 (CYP450) enzyme system.[1] Desmethylbromethalin is not a detoxification product; instead, it is a more potent uncoupler of oxidative phosphorylation than the parent compound, making it the primary toxicant responsible for the neurotoxic effects of Bromethalin.[2]

Metabolic Pathway

The metabolic activation of Bromethalin to desmethylbromethalin is a critical step in its toxicodynamics. While the specific cytochrome P450 isozymes responsible for this biotransformation have not been definitively elucidated in the available literature, the involvement of this enzyme superfamily is well-established.

Quantitative Data

Comparative Toxicity

Desmethylbromethalin is significantly more potent than Bromethalin. This is highlighted by the marked difference in toxicity in species that are deficient in the metabolic pathway, such as the guinea pig.

| Compound | Species | Route | LD50 (mg/kg) | Reference(s) |

| Bromethalin | Rat | Oral | ~2.0 | [3] |

| Bromethalin | Dog | Oral | 3.65 - 4.7 | [4][5] |

| Bromethalin | Cat | Oral | 0.4 - 0.71 | [6] |

| Bromethalin | Guinea Pig | Oral | >1000 | [3] |

| Desmethylbromethalin | Guinea Pig | Oral | 7.5 | [7] |

Pharmacokinetic Parameters

The pharmacokinetic profile of Bromethalin is characterized by rapid absorption and a long plasma half-life, allowing for sustained conversion to its toxic metabolite.

| Parameter | Species | Value | Reference(s) |

| Peak Plasma Concentration (Tmax) | Rat | 4 hours | [6] |

| Plasma Half-life (t1/2) | Rat | 5.6 days | [5] |

Tissue Distribution

Bromethalin and desmethylbromethalin are lipophilic and tend to accumulate in fatty tissues. The highest concentrations are typically found in adipose tissue, followed by the liver, kidney, and brain.

| Tissue | Compound | Species | Concentration | Reference(s) |

| Adipose Tissue | Desmethylbromethalin | Canine | Not specified | [5] |

| Liver | Desmethylbromethalin | Canine | Not specified | [5] |

| Brain | Desmethylbromethalin | Canine | Not specified | [5] |

| Kidney | Desmethylbromethalin | Canine | Not specified |

Experimental Protocols

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of Bromethalin to desmethylbromethalin using liver microsomes.

Objective: To determine the rate of formation of desmethylbromethalin from Bromethalin in a controlled in vitro system.

Materials:

-

Rat or human liver microsomes (e.g., from a commercial supplier)

-

Bromethalin standard

-

Desmethylbromethalin standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add Bromethalin (e.g., final concentration of 1-10 µM) to the pre-warmed microsome mixture to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 Methanol:Water).

-

-

LC-MS/MS Analysis:

-

Analyze the reconstituted samples for the presence and quantity of desmethylbromethalin using a validated LC-MS/MS method (see Protocol 3.2).

-

Analysis of Desmethylbromethalin in Tissue Samples by LC-MS/MS

This protocol describes a method for the extraction and quantification of desmethylbromethalin from various animal tissues.

Objective: To accurately detect and quantify desmethylbromethalin in biological matrices.

Materials:

-

Tissue sample (e.g., liver, brain, adipose)

-

Extraction solvent: 5% ethanol in ethyl acetate

-

Internal standard (optional, but recommended for quantitative analysis)

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., methanol or a mixture of methanol and water)

-

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system

Procedure:

-

Sample Homogenization:

-

Weigh a portion of the tissue sample (e.g., 1 gram).

-

Homogenize the tissue in the extraction solvent.

-

-

Extraction:

-

Vortex the homogenate vigorously and then centrifuge to separate the organic and aqueous layers and pellet the tissue debris.

-

-

Solvent Evaporation:

-

Transfer an aliquot of the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, precise volume of the reconstitution solvent.

-

-

Analysis by UHPLC-MS/MS:

-

Inject an aliquot of the reconstituted sample into the UHPLC-MS/MS system.

-

The mass spectrometer is typically operated in negative ion mode with multiple reaction monitoring (MRM) for selective and sensitive detection of desmethylbromethalin.

-

Signaling and Toxicological Pathways

The primary toxicological mechanism of desmethylbromethalin is the uncoupling of oxidative phosphorylation in the mitochondria of the central nervous system. This disruption of cellular energy production leads to a cascade of downstream effects.

Conclusion

Desmethylbromethalin is the primary and more potent metabolite of Bromethalin. Its formation via hepatic N-demethylation is a critical bioactivation step that initiates a cascade of neurotoxic events. Understanding the metabolism, toxicity, and analytical detection of desmethylbromethalin is essential for researchers, scientists, and drug development professionals working with this compound or developing countermeasures for its toxicity. The provided data and protocols serve as a comprehensive resource for further investigation in this area.

References

- 1. responsiblerodenticides.org [responsiblerodenticides.org]

- 2. researchgate.net [researchgate.net]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. Bromethalin | C14H7Br3F3N3O4 | CID 44465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Desmethyl Bromethalin | 57729-86-9 | Benchchem [benchchem.com]

- 6. aphis.usda.gov [aphis.usda.gov]

- 7. Method for the detection of desmethylbromethalin in animal tissue samples for the determination of bromethalin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethyl Bromethalin: A Technical Guide to its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bromethalin is the primary active metabolite of the neurotoxic rodenticide Bromethalin. Following ingestion, Bromethalin undergoes metabolic activation in the liver, where it is N-demethylated to form this compound.[1][2] This conversion is critical, as this compound is a more potent uncoupler of mitochondrial oxidative phosphorylation than its parent compound, making it the key molecule responsible for the toxic effects observed after Bromethalin exposure.[1] This guide provides a comprehensive overview of the chemical structure, properties, and toxicological aspects of this compound, intended for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with distinct chemical features that contribute to its biological activity.

Chemical Structure:

-

Systematic Name: 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)benzenamine[3]

The structure consists of a dinitrophenyl amine core with a tribromophenyl group and a trifluoromethyl group attached. The presence of these halogen and nitro groups significantly influences the molecule's lipophilicity and electrophilic nature.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 563.90 g/mol | [1][3] |

| Appearance | Dark Orange Solid | [6] |

| Purity | >95% (HPLC) | [3] |

| Solubility | Highly lipophilic (fat-soluble) | [1] |

Toxicological Profile

The toxicity of this compound is intrinsically linked to its potent effect on cellular respiration.

Mechanism of Action

The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation in the mitochondria, particularly within the cells of the central nervous system (CNS).[1][7][8] This process disrupts the normal production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][7]

The cascade of events following this uncoupling is as follows:

-

Decreased ATP Synthesis: this compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[1][7]

-

Failure of Na+/K+ ATPase Pumps: The reduction in cellular ATP levels leads to the failure of ion pumps, most notably the sodium-potassium ATPase (Na+/K+ ATPase) pumps.[1][8]

-

Cerebral Edema: The dysfunction of these pumps results in an accumulation of cerebrospinal fluid and subsequent intramyelinic edema, leading to an increase in intracranial pressure.[1][7]

-

Neuronal Damage: The elevated intracranial pressure causes significant damage to neuronal axons, leading to the neurological signs observed in Bromethalin poisoning, such as paralysis, convulsions, and ultimately, death.[1][7]

Toxicokinetics

-

Absorption and Metabolism: Bromethalin is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver by cytochrome P450 enzymes to form this compound through N-demethylation.[1][9]

-

Distribution: Both Bromethalin and this compound are highly lipophilic, leading to their accumulation in fatty tissues, including the brain.[1] This high lipophilicity allows this compound to readily cross the blood-brain barrier.[1]

-

Elimination: The parent compound, Bromethalin, has a plasma half-life of approximately 5.6 days in rats.[1][10] The metabolite, this compound, persists longer in tissues, making it a critical diagnostic marker for Bromethalin exposure.[1]

Toxicity Values

| Species | Oral LD50 of Bromethalin | Susceptibility | Source |

| Cat | ~0.54 mg/kg | High | [1][8] |

| Dog | ~3.7 mg/kg | Moderate | [1] |

| Guinea Pig | >1000 mg/kg | Resistant | [1] |

The significant species variability in toxicity is attributed to differences in their metabolic capacity to convert Bromethalin to this compound.[1] Guinea pigs, for instance, are resistant because they are unable to efficiently metabolize Bromethalin to its more toxic metabolite.[1]

Experimental Protocols

Detection of this compound in Animal Tissues

Several analytical methods have been developed for the detection of this compound in biological samples to confirm exposure to Bromethalin. A common approach involves liquid chromatography-mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction:

-

Homogenization: A 1g sample of tissue (e.g., liver, brain, adipose) is homogenized in a solution of 5% ethanol in ethyl acetate.[11][12]

-

Centrifugation: The homogenate is centrifuged to separate the solid and liquid phases.[12]

-

Evaporation and Reconstitution: The supernatant is collected, and the solvent is evaporated. The residue is then reconstituted in a smaller volume of a suitable solvent, such as methanol.[11][12]

Analytical Method: UHPLC-MS/MS

-

Technique: Reverse-phase ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[11]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[11]

-

Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of this compound.[11]

-

Validation: This method has been qualitatively validated at levels of 1.0 ng/g in liver tissue, with a method detection limit of 0.35 ng/g wet weight in fat tissue.[11]

Analytical Method: MALDI-TOF MS

A rapid detection method using Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) has also been described for brain tissue.[12]

-

Extraction: Similar extraction procedure as described above.[12]

-

Matrix Application: The extract is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.[12]

-

Analysis: The sample is analyzed in reflector negative mode, and characteristic diagnostic ions for this compound are monitored.[12]

-

Diagnostic Ions: Key ions detected include m/z 562.93/564.93 [M-H]⁻, 467.06 [M-Br-NO]⁻, and 450.87 [M-Br-NO₂]⁻.[12]

-

Detection Limit: The method has a reported detection limit of 0.5 ppm.[12]

Visualizations

Metabolic Activation of Bromethalin

Caption: Metabolic conversion of Bromethalin to its active form, this compound.

Mechanism of this compound Neurotoxicity

Caption: Cellular cascade leading to neurotoxicity from this compound.

Experimental Workflow for Tissue Analysis

Caption: Workflow for the detection of this compound in tissue samples.

References

- 1. This compound | 57729-86-9 | Benchchem [benchchem.com]

- 2. Advisory: Bromethalin rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 57729-86-9 | LGC Standards [lgcstandards.com]

- 4. advatechgroup.com [advatechgroup.com]

- 5. This compound | 57729-86-9 [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Bromethalin - Wikipedia [en.wikipedia.org]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. researchgate.net [researchgate.net]

- 10. Bromethalin | C14H7Br3F3N3O4 | CID 44465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Method for the detection of desmethylbromethalin in animal tissue samples for the determination of bromethalin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]

In Vitro Uncoupling of Oxidative Phosphorylation by Desmethyl Bromethalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of desmethyl bromethalin, the active metabolite of the rodenticide bromethalin, on mitochondrial oxidative phosphorylation. This compound is a potent uncoupler, disrupting the mitochondrial proton gradient and leading to a cascade of cellular energetic failure. This document outlines the core mechanism of action, presents illustrative quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Introduction

Bromethalin is a neurotoxic rodenticide that requires metabolic activation to exert its toxic effects. In the liver, bromethalin is N-demethylated by cytochrome P450 enzymes to form this compound.[1][2] This active metabolite is a highly potent uncoupler of oxidative phosphorylation in the mitochondria. The uncoupling action of this compound is significantly more pronounced than that of its parent compound, bromethalin, with estimates of its in vitro potency ranging from two to three times greater.[2]

The primary mechanism of toxicity involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase. This disruption leads to a decline in cellular ATP levels, failure of ion pumps such as the Na+/K+ ATPase, and subsequent cytotoxic edema, particularly in the central nervous system.[1][2] Understanding the in vitro effects of this compound is crucial for toxicological studies, the development of potential antidotes, and for screening new chemical entities for similar mitochondrial liabilities in drug development.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. This action dissipates the proton-motive force that is established by the electron transport chain. The consequences of this uncoupling are:

-

Increased Oxygen Consumption: Without the backpressure of the proton gradient, the electron transport chain works at an accelerated rate, leading to a significant increase in oxygen consumption (respiration) that is not coupled to ATP synthesis.

-

Decreased ATP Synthesis: The dissipation of the proton gradient prevents ATP synthase from producing ATP, leading to a rapid decline in cellular energy levels.

-

Increased Thermogenesis: The energy from the proton gradient that is not used for ATP synthesis is released as heat.

The following diagram illustrates the mechanism of this compound as a protonophore.

Caption: Mechanism of this compound as a protonophore.

Quantitative Data on In Vitro Uncoupling

While specific, publicly available quantitative data such as IC50 values for this compound are limited, the following tables provide an illustrative representation of the expected in vitro effects based on its known mechanism as a potent uncoupler. These values are intended for comparative and educational purposes.

Table 1: Illustrative Effect of this compound on Mitochondrial Respiration

| Parameter | Control | This compound (Low Conc.) | This compound (High Conc.) |

| Basal Oxygen Consumption Rate (nmol O₂/min/mg protein) | 10 | 25 | 40 |

| State 4 Respiration (Substrate only, nmol O₂/min/mg protein) | 8 | 30 | 50 |

| State 3 Respiration (Substrate + ADP, nmol O₂/min/mg protein) | 40 | 45 | 50 |

| Respiratory Control Ratio (RCR) | 5.0 | 1.5 | 1.0 |

Table 2: Illustrative Effect of this compound on ATP Synthesis

| Parameter | Control | This compound (Low Conc.) | This compound (High Conc.) |

| ATP Synthesis Rate (nmol ATP/min/mg protein) | 150 | 50 | 10 |

| ATP Synthesis Inhibition (%) | 0% | ~67% | ~93% |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the uncoupling of oxidative phosphorylation by this compound. These are generalized methods that can be adapted for specific laboratory conditions and equipment.

Isolation of Rat Liver Mitochondria

This protocol describes the isolation of mitochondria from rat liver, a common source for in vitro toxicology studies.

Materials:

-

Rat liver

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Homogenizer (Potter-Elvehjem)

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

-

Euthanize the rat according to approved animal care protocols.

-

Perfuse the liver with ice-cold isolation buffer to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold isolation buffer.

-

Homogenize the minced liver with a Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

The following diagram illustrates the workflow for mitochondrial isolation.

Caption: Workflow for the isolation of mitochondria from rat liver.

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the use of a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Isolated mitochondria

-

Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.4)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

This compound stock solution (in DMSO)

-

Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure (Clark-type electrode):

-

Calibrate the oxygen electrode at the desired temperature (e.g., 30°C).

-

Add respiration buffer to the chamber.

-

Add isolated mitochondria to the chamber and allow for equilibration.

-

Add respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP to initiate State 3 respiration.

-

After the ADP is phosphorylated, the respiration rate will return to State 4.

-

Add this compound at various concentrations and observe the stimulation of State 4 respiration.

-

Add oligomycin to inhibit ATP synthase and confirm that the increased respiration is due to uncoupling.

Procedure (Seahorse XF Analyzer):

-

Plate isolated mitochondria onto a Seahorse XF plate.

-

Hydrate the sensor cartridge and calibrate the instrument.

-

Replace the culture medium with Seahorse XF assay medium supplemented with substrates.

-

Load this compound, oligomycin, and other compounds into the injection ports of the sensor cartridge.

-

Run the assay to measure the oxygen consumption rate (OCR) before and after the injection of the compounds.

ATP Synthesis Assay

This protocol describes a luciferase-based assay to measure the inhibition of ATP synthesis by this compound.

Materials:

-

Isolated mitochondria

-

Assay Buffer (similar to respiration buffer)

-

Respiratory substrates

-

ADP

-

Luciferin/Luciferase reagent

-

This compound stock solution

-

Luminometer

Procedure:

-

In a 96-well plate, add assay buffer, respiratory substrates, and luciferin/luciferase reagent to each well.

-

Add isolated mitochondria to each well.

-

Add different concentrations of this compound to the test wells.

-

Initiate the reaction by adding ADP.

-

Immediately measure the luminescence over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

Calculate the percentage inhibition of ATP synthesis compared to the control (no this compound).

The following diagram illustrates the logical relationship between uncoupling and its downstream effects.

Caption: Logical flow of the consequences of uncoupling.

Conclusion

This compound is a potent in vitro uncoupler of mitochondrial oxidative phosphorylation. Its ability to dissipate the mitochondrial proton gradient leads to a dramatic increase in oxygen consumption, a severe reduction in ATP synthesis, and ultimately, cellular dysfunction. The experimental protocols provided in this guide offer a framework for researchers to investigate these effects quantitatively. A thorough understanding of the in vitro mitochondrial toxicity of compounds like this compound is essential for both toxicological assessment and the safety evaluation of new chemical entities in drug discovery.

References

Unraveling the Toxicokinetics of Desmethyl Bromethalin in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromethalin, a potent neurotoxic rodenticide, exerts its toxicity through its primary active metabolite, desmethyl bromethalin. Understanding the toxicokinetics and half-life of this metabolite is crucial for assessing its potential risks and developing effective safety and treatment strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, supported by experimental data and methodologies.

Core Toxicokinetic Parameters

Following oral administration, bromethalin is rapidly absorbed and metabolized in the liver to this compound. This active metabolite is responsible for uncoupling oxidative phosphorylation in the central nervous system, leading to cerebral edema and neurotoxicity.[1][2] The toxicokinetic profile of this compound in rats is characterized by rapid absorption and slow elimination.

A key study by Jiang et al. (2006) provides specific pharmacokinetic parameters for this compound in rats after oral administration. The absorption half-life is a brief 0.32 hours, with peak serum concentrations occurring at 2.15 hours. However, the elimination half-life is significantly longer, at 31.94 hours, indicating a prolonged presence in the body.

It is important to note that studies utilizing radiolabeled bromethalin have reported a plasma half-life of the radiolabeled material to be approximately 5.6 to 6 days in Fischer 344 rats.[3] For the initial 100 hours following bromethalin administration, virtually all circulating radioactivity is attributed to this compound, suggesting that this longer half-life is reflective of the metabolite.

Data Summary

The following tables summarize the key quantitative data on the toxicokinetics of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Species/Strain | Reference |

| Absorption Half-life (t½a) | 0.32 hours | Rat | Jiang et al., 2006 |

| Time to Peak Serum Concentration (Tmax) | 2.15 hours | Rat | Jiang et al., 2006 |

| Elimination Half-life (t½β) | 31.94 hours | Rat | Jiang et al., 2006 |

| Plasma Half-life (of radiolabeled material, primarily this compound) | 5.6 - 6 days | Fischer 344 Rat | EPA Documents |

Table 2: Tissue Distribution of this compound in Rats

| Tissue | Detection Status | Notes | References |

| Brain | Detected | Crosses the blood-brain barrier. Quantitative concentration data over time is limited in publicly available literature. | Van Lier & Cherry, 1988; EPA Documents |

| Liver | Detected | Site of metabolism from bromethalin. Quantitative concentration data over time is limited in publicly available literature. | Van Lier & Cherry, 1988; EPA Documents |

| Adipose Tissue | Detected | Accumulates due to its lipophilic nature. Quantitative concentration data over time is limited in publicly available literature. | Benchchem |

Table 3: Excretion of this compound in Rats

| Route | Status | Notes | References |

| Feces | Primary Route | The major route of elimination for bromethalin and its metabolites. | Evidence of bromethalin toxicosis in feral San Francisco “Telegraph Hill” conures |

| Urine | Minor Route | A smaller percentage of metabolites are excreted via urine. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicokinetic studies. Below are summaries of key experimental protocols cited in the literature.

Pharmacokinetic Study of this compound (Jiang et al., 2006)

-

Animal Model: Male Wistar rats.

-

Dosing: Oral administration of this compound.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of this compound in serum.

-

Pharmacokinetic Analysis: The serum concentration-time data was analyzed to calculate key pharmacokinetic parameters, including absorption half-life, elimination half-life, and time to peak concentration.

Metabolism and Distribution Study of [14C]Bromethalin (Van Lier & Cherry, 1988; EPA referenced study)

-

Animal Model: Male Fischer 344 rats.[4]

-

Dosing: A single oral dose of 1 mg/kg [14C]bromethalin in a polyethylene glycol 200 (PEG-200) vehicle.[4]

-

Sample Collection: Blood samples were collected from the orbital sinus at multiple time points ranging from 0.25 hours to 21 days post-dose. Tissues such as the liver and brain were also collected for analysis.[4]

-

Analytical Method: Plasma samples were analyzed for total radioactivity using liquid scintillation counting. High-Performance Liquid Chromatography (HPLC) was employed to separate bromethalin and its metabolites.[4]

-

Data Analysis: The disappearance of radiocarbon from plasma was used to determine the half-life of the compound and its metabolites.

Tissue Residue Analysis

-

Sample Preparation: Tissue samples (liver, brain, adipose) are homogenized and extracted using an organic solvent, typically 5% ethanol in ethyl acetate.

-

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a common and sensitive method for the detection and quantification of this compound in tissue extracts.[5] The mass spectrometer is often operated in negative ion mode with multiple reaction monitoring for high specificity.[5]

Visualizations

To better illustrate the processes involved in this compound toxicokinetics, the following diagrams have been generated using Graphviz.

Caption: Metabolic pathway and distribution of bromethalin and its active metabolite, this compound.

Caption: A generalized experimental workflow for studying the toxicokinetics of this compound in rats.

Conclusion

This compound, the active metabolite of bromethalin, exhibits a toxicokinetic profile in rats characterized by rapid absorption and a notably slow elimination, leading to a prolonged half-life. The primary site of metabolism is the liver, and the metabolite distributes to various tissues, including the brain and adipose tissue, with fecal excretion being the main route of elimination. While key pharmacokinetic parameters such as absorption and elimination half-lives in serum have been established, further research is warranted to provide more detailed quantitative data on the time-course of this compound concentrations in specific tissues and the precise percentages of excretion through different routes. A comprehensive understanding of these toxicokinetic aspects is paramount for accurate risk assessment and the development of potential therapeutic interventions.

References

- 1. This compound | 57729-86-9 | Benchchem [benchchem.com]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. responsiblerodenticides.org [responsiblerodenticides.org]

- 4. researchgate.net [researchgate.net]

- 5. Method for the detection of desmethylbromethalin in animal tissue samples for the determination of bromethalin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated N-Demethylation of Bromethalin to its More Potent Toxic Metabolite, Desmethyl Bromethalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of cytochrome P450 (CYP450) enzymes in the metabolic activation of the neurotoxic rodenticide, bromethalin. The primary metabolic pathway involves the N-demethylation of bromethalin to form desmethyl bromethalin, a metabolite with significantly greater potency as an uncoupler of mitochondrial oxidative phosphorylation. This biotransformation is a key determinant of bromethalin's toxicity. This document outlines the current understanding of this metabolic process, details relevant experimental protocols for its investigation, and presents a framework for the quantitative analysis of the enzymatic reaction, drawing upon established methodologies in drug metabolism research. While specific kinetic parameters for bromethalin N-demethylation are not extensively reported in the literature, this guide provides analogous data and detailed procedures to facilitate further research in this area.

Introduction

Bromethalin is a potent neurotoxic rodenticide that exerts its effects by uncoupling oxidative phosphorylation in the central nervous system.[1] The parent compound undergoes metabolic activation in the liver to form N-desmethyl bromethalin, which is a more potent inhibitor of mitochondrial respiration and ATP production.[2] This conversion is an N-demethylation reaction catalyzed by the cytochrome P450 superfamily of enzymes.[3] Understanding the specifics of this metabolic pathway, including the identity of the involved CYP450 isozymes and the kinetics of the reaction, is crucial for a complete toxicological profile and for the development of potential therapeutic interventions in cases of accidental poisoning.

The Metabolic Pathway: N-Demethylation of Bromethalin

The core metabolic transformation of bromethalin is the removal of a methyl group from its nitrogen atom, yielding this compound. This reaction is a classic example of a Phase I metabolic process mediated by hepatic mixed-function oxygenases.

The Role of Cytochrome P450 Isozymes

While it is established that cytochrome P450 enzymes are responsible for the N-demethylation of bromethalin, the specific isozymes involved have not been definitively identified in the literature. An early, indirect study by van Lier and Cherry (1988) provided foundational evidence for CYP450 involvement. In this study, pretreatment of animals with CYP450 inducers and inhibitors altered the toxicity of bromethalin, suggesting a metabolic activation step.

-

Phenobarbital , an inducer of several CYP isozymes (notably the CYP2B family), was found to be protective against bromethalin toxicity. This suggests that while phenobarbital induces the initial N-demethylation, it may more significantly induce the further detoxification of this compound.

-

3-Methylcholanthrene and Aroclor 1254 , inducers of the CYP1A family, promoted the lethality of bromethalin, indicating an increased formation of the more toxic desmethyl metabolite.

-

SKF-525A , a general CYP450 inhibitor, blocked the conversion of bromethalin to its desmethyl analog, reducing its toxicity.

Given that N-demethylation is a common metabolic pathway for many xenobiotics, it is plausible that major drug-metabolizing CYP isozymes such as members of the CYP1A, CYP2C, CYP2D, and CYP3A families are involved. Further research utilizing recombinant human CYP isozymes is necessary to elucidate the specific contributions of each isoform.

Quantitative Analysis of Bromethalin N-Demethylation

To date, specific kinetic parameters (Km and Vmax) for the N-demethylation of bromethalin by specific CYP450 isozymes are not available in the published literature. However, the determination of these parameters is essential for a comprehensive understanding of the metabolic process. Below are tables summarizing analogous kinetic data for the N-demethylation of other xenobiotics by various CYP isozymes, which can serve as a reference for future studies on bromethalin.

Table 1: Example Kinetic Parameters for N-Demethylation by Human Liver Microsomes

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Major CYP Isoforms Involved | Reference |

| Sildenafil | Km1 = 6 ± 3, Km2 = 81 ± 45 | Vmax1 = 22 ± 9, Vmax2 = 138 ± 77 | CYP3A4, CYP2C9 | [4] |

| Amitriptyline | High affinity site & Low affinity site | - | CYP3A4, CYP2C9, CYP2D6 | [5] |

| Diphenhydramine | 1.12 ± 0.21 | 0.69 (pmol/min/pmol P450 for CYP2D6) | CYP2D6, CYP1A2, CYP2C9, CYP2C19 | [6] |

| Citalopram | - | - | CYP3A4, CYP2C19 | [4] |

Table 2: Example Kinetic Parameters for N-Demethylation by Recombinant Human CYP Isozymes

| Substrate | CYP Isozyme | Km (µM) | Vmax | Reference |

| Sildenafil | CYP3A4 | 221 | - | [4] |

| Sildenafil | CYP2C9 | 27 | - | [4] |

| Azelastine | CYP2D6 | 3.75 | - | [7] |

| Azelastine | CYP3A4 | 43.7 | - | [7] |

| Nortilidine | CYP3A4, CYP2C19, CYP2B6 | 141.6 ± 15 | 46.2 ± 3 (nmol/mg/h) | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of bromethalin metabolism. The following sections provide methodologies for key experiments, adapted from established practices in drug metabolism research.

In Vitro Metabolism using Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability and metabolite formation of a compound in liver microsomes.

Materials:

-

Pooled liver microsomes (e.g., from rat or human)

-

Bromethalin

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH-regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or methanol (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and bromethalin (at various concentrations for kinetic studies).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile or methanol.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Analyze the supernatant for the concentrations of bromethalin and this compound using a validated LC-MS/MS method.[5]

Recombinant CYP Isozyme Screening

This protocol is used to identify the specific CYP isozymes responsible for the metabolism of a compound.

Materials:

-

A panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Bromethalin

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH

-

Acetonitrile or methanol

-

LC-MS/MS system

Procedure:

-

For each CYP isozyme to be tested, prepare an incubation mixture containing buffer, the recombinant enzyme, and bromethalin.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reactions by adding NADPH.

-

Incubate for a fixed period (e.g., 30 minutes).

-

Terminate the reactions with a cold organic solvent.

-

Analyze the samples for the formation of this compound by LC-MS/MS.

-

The CYP isozymes that produce the highest levels of the metabolite are identified as the primary enzymes responsible for the N-demethylation of bromethalin.

Enzyme Kinetics (Km and Vmax Determination)

This protocol is for determining the Michaelis-Menten kinetic constants for the metabolism of bromethalin.

Procedure:

-

Following the general protocol for in vitro metabolism, incubate liver microsomes or a specific recombinant CYP isozyme with a range of bromethalin concentrations (typically spanning from 0.1 to 10 times the estimated Km).

-

Ensure that the incubation time is within the linear range of metabolite formation.

-

Quantify the rate of this compound formation at each bromethalin concentration.

-

Plot the reaction velocity (rate of metabolite formation) against the substrate (bromethalin) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Conclusion

The N-demethylation of bromethalin to this compound, catalyzed by cytochrome P450 enzymes, is a critical metabolic activation step that significantly enhances its neurotoxicity. While the involvement of the CYP450 system is well-established, further research is required to identify the specific isozymes responsible and to quantify the kinetics of this transformation. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to undertake these investigations. A more detailed understanding of bromethalin metabolism will be invaluable for risk assessment, the development of diagnostic methods, and the exploration of potential therapeutic strategies for bromethalin poisoning.

References

- 1. Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of human cytochrome P450 isoforms involved in the metabolism of brotizolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Lipophilic Profile and Blood-Brain Barrier Permeability of Desmethyl Bromethalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl bromethalin, the principal active metabolite of the rodenticide bromethalin, is a potent neurotoxin characterized by its high lipophilicity. This property is a critical determinant of its ability to traverse the blood-brain barrier (BBB), leading to accumulation in the central nervous system (CNS) and subsequent neurotoxicity. This technical guide provides a comprehensive overview of the lipophilicity and BBB permeability of this compound, summarizing available data, detailing relevant experimental methodologies, and illustrating key pathways and workflows. A thorough review of existing literature indicates a qualitative consensus on the high lipophilicity of this compound, facilitating its passage into the CNS. However, specific quantitative metrics for its lipophilicity and BBB permeability are not well-documented in publicly available research. This guide, therefore, also presents standardized experimental protocols that are widely used in the field to determine these crucial parameters, offering a framework for future research and assessment of this and other neurotoxic compounds.

Introduction

Bromethalin is a potent rodenticide that exerts its toxic effects after being metabolized in the liver to its more active N-demethylated form, this compound.[1][2] The primary mechanism of toxicity for this compound is the uncoupling of mitochondrial oxidative phosphorylation in the CNS.[3][4] This disruption in cellular energy production leads to a failure of Na+/K+ ATPase pumps, resulting in cerebral edema, increased intracranial pressure, and ultimately, severe neurological damage.[5][6]

A key factor governing the neurotoxicity of this compound is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[5][7] The passage of compounds across the BBB is largely dictated by their physicochemical properties, with high lipophilicity being a primary driver for passive diffusion into the brain. Both bromethalin and its metabolite, this compound, are known to be highly lipophilic compounds.[7][8] This characteristic facilitates their accumulation in lipid-rich tissues, most notably adipose tissue and the brain.[8]

This guide synthesizes the available information on the lipophilicity and BBB permeability of this compound, presents relevant quantitative data where available, and provides detailed experimental protocols for their determination.

Quantitative Data on Physicochemical Properties

| Compound | Parameter | Value | Reference |

| Bromethalin | LogP | 7.68 | [9] |

| This compound | Lipophilicity | High (Qualitative) | [7][8] |

Table 1: Lipophilicity Data. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility.

Similarly, direct quantitative measurements of this compound's BBB permeability, such as in vitro permeability coefficients (Papp) or in vivo brain-to-plasma concentration ratios, are not extensively reported in the scientific literature. The detection of this compound in brain tissue of exposed animals serves as definitive evidence of its ability to cross the BBB.[10][11]

Metabolic Activation of Bromethalin

The conversion of bromethalin to its more toxic metabolite, this compound, is a critical step in its mechanism of action. This metabolic activation occurs primarily in the liver.

Signaling Pathway Diagram

Caption: Metabolic conversion of bromethalin to this compound.

Experimental Protocols

The following sections detail standardized methodologies for the determination of lipophilicity and blood-brain barrier permeability. While specific applications of these protocols to this compound are not widely published, these methods represent the current standards in the field for characterizing such properties of chemical compounds.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most common method for the experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) solutions. The n-octanol should be pre-saturated with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass flask.

-

Seal the flask and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases.

-

-

Phase Separation:

-

Allow the flask to stand undisturbed or centrifuge it to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

In Vitro Blood-Brain Barrier Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive BBB permeability.[5][8]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Preparation of the PAMPA Plate:

-

A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the BBB.[13]

-

An acceptor 96-well plate is filled with a buffer solution (acceptor buffer).

-

-

Compound Preparation:

-

Prepare a solution of this compound in a suitable buffer (donor buffer).

-

-

Permeability Assay:

-

Add the donor solution containing this compound to the wells of the coated filter plate.

-

Place the filter plate into the acceptor plate, creating a "sandwich."

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature. During this time, the compound will diffuse from the donor well, through the artificial membrane, and into the acceptor well.

-

-

Quantification:

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.[14]

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the following equation: Papp = (V_A / (Area × Time)) × (1 - ([Drug]_donor_end / [Drug]_donor_start)) × ln(([Drug]_donor_end / [Drug]_donor_start) / (1 - ([Drug]_acceptor_end / [Drug]_equilibrium)))

-

Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

-

-

Experimental Workflow Diagram

References

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. PAMPA | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. paralab.es [paralab.es]

- 6. researchgate.net [researchgate.net]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 9. enamine.net [enamine.net]

- 10. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Determination of bromethalin in commercial rodenticides found in consumer product samples by HPLC-UV-vis spectrophotometry and HPLC-negative-ion APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Method for the detection of desmethylbromethalin in animal tissue samples for the determination of bromethalin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Species-Specific Differences in Bromethalin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromethalin, a potent neurotoxic rodenticide, presents a significant toxicological challenge due to marked species-specific differences in its metabolism and subsequent toxicity. This technical guide provides an in-depth examination of the metabolic pathways of bromethalin, focusing on the quantitative variations observed across different animal species. It details the experimental protocols utilized for the analysis of bromethalin and its primary active metabolite, desmethylbromethalin, and presents key toxicological data in a comparative format. The central role of cytochrome P450-mediated N-demethylation in the bioactivation of bromethalin is explored, highlighting how variations in this pathway underpin the observed differences in species susceptibility. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development involved in the study of xenobiotic metabolism and toxicology.

Introduction

Bromethalin is a non-anticoagulant rodenticide that exerts its toxic effects by uncoupling oxidative phosphorylation in the central nervous system, leading to cerebral edema and neurological dysfunction.[1][2] Following ingestion, bromethalin is rapidly absorbed and undergoes metabolic activation in the liver.[3][4] The primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, to form desmethylbromethalin (DMB).[5][6][7][8][9][10][11] This metabolite is more potent than the parent compound in uncoupling oxidative phosphorylation.[6][12]

Significant variations in sensitivity to bromethalin have been observed across different species. These differences are largely attributed to the rate and extent of its metabolic conversion to desmethylbromethalin.[6] Understanding these species-specific metabolic differences is crucial for accurate toxicological assessment, the development of potential therapeutic interventions, and for providing a framework for comparative metabolism studies in drug development.

Metabolic Pathway of Bromethalin

The metabolism of bromethalin is a critical determinant of its toxicity. The principal biotransformation step is the conversion of bromethalin to the more toxic desmethylbromethalin via N-demethylation.

Caption: Metabolic activation of bromethalin to desmethylbromethalin.

Species-Specific Differences in Toxicity

The lethal dose of bromethalin varies significantly among species, which is a direct reflection of the differences in their metabolic handling of the compound. Cats are particularly sensitive, while guinea pigs are notably resistant.[1][13]

Table 1: Comparative Acute Oral LD50 Values for Bromethalin

| Species | LD50 (mg/kg) | Reference(s) |

| Cat | 0.4 - 0.71 | [1] |

| Dog | 2.38 - 5.6 | [1][13] |

| Rat | ~2.0 | [14] |

| Rabbit | ~13.0 | [14] |

| Guinea Pig | > 1000 | [1][14] |

| Mouse | - | [14] |

The resistance of guinea pigs is attributed to their low hepatic N-demethylase activity, which results in inefficient conversion of bromethalin to the more toxic desmethylbromethalin.[6][13] In contrast, the high sensitivity of cats suggests a more efficient metabolic activation pathway.

Experimental Protocols for Bromethalin and Metabolite Analysis

Accurate quantification of bromethalin and desmethylbromethalin in biological matrices is essential for toxicological investigations and metabolism studies. The following sections detail common experimental methodologies.

Sample Preparation: Tissue Extraction

A widely used method for the extraction of desmethylbromethalin from tissues such as liver, brain, and adipose tissue involves a liquid-liquid extraction.[15][16]

Protocol:

-

Homogenize 1 gram of tissue sample.

-

Add 5 mL of 5% ethanol in ethyl acetate.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., 250 µL of methanol) for analysis.[17]

Caption: General workflow for the extraction of bromethalin metabolites.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of desmethylbromethalin.[15][16] Bromethalin itself is less amenable to electrospray ionization, making the detection of its metabolite a more robust approach for confirming exposure.[5][18]

Table 2: Example LC-MS/MS Parameters for Desmethylbromethalin Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Gradient elution, specific ramp to be optimized |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition | Precursor Ion (m/z) -> Product Ion (m/z) (specific values to be determined) |

| Collision Energy | Optimized for the specific transition |

| Dwell Time | 100 ms |

Method Validation:

-

Qualitative Validation: Confirmed at a level of 1.0 ng/g in liver tissue.[15][16]

-

Method Detection Limit (MDL): Determined to be 0.35 ng/g wet weight in fat tissue.[15][16]

Alternative Analytical Methodology: GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of bromethalin and its metabolites. However, bromethalin is susceptible to thermal and photodegradation, which can complicate analysis.[19][20]

Conclusion

The species-specific differences in bromethalin metabolism, primarily driven by variations in hepatic cytochrome P450-mediated N-demethylase activity, are profound and directly correlate with the observed disparities in toxicity. The high sensitivity of felines and the remarkable resistance of guinea pigs serve as prime examples of how metabolic pathways can dictate the toxicological outcome of a xenobiotic. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in toxicology and drug metabolism, providing a foundation for further investigation into the comparative aspects of xenobiotic metabolism and for the development of more predictive models of toxicity. A thorough understanding of these metabolic nuances is paramount for the accurate assessment of risks associated with bromethalin exposure and for advancing the broader field of predictive toxicology.

References

- 1. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Bromethalin - Wikipedia [en.wikipedia.org]

- 3. Bromethalin Rodenticide Poisoning in Cats | VCA Animal Hospitals [vcahospitals.com]

- 4. Bromethalin Rodenticide Poisonings in Dogs | VCA Animal Hospitals [vcahospitals.com]

- 5. Bromethalin Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]

- 12. responsiblerodenticides.org [responsiblerodenticides.org]

- 13. aspcapro.org [aspcapro.org]

- 14. The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for the detection of desmethylbromethalin in animal tissue samples for the determination of bromethalin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Determination of Desmethyl Bromethalin in Animal Tissue using LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the detection and quantification of desmethyl bromethalin, the primary toxic metabolite of the rodenticide bromethalin, in various animal tissues. Due to the increasing use of bromethalin-based rodenticides, a reliable analytical method is crucial for toxicological diagnostics and forensic investigations.[1][2] Bromethalin itself exhibits poor ionization by electrospray LC-MS, making its active metabolite, this compound, a more suitable analytical target.[2][3] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative ion mode, providing high selectivity and sensitivity for the analysis of this compound in complex tissue matrices such as liver, brain, and adipose tissue.[1]

Introduction

Bromethalin is a potent neurotoxin increasingly used in rodenticides.[1][4] Its toxic effects are mediated through its metabolite, this compound, which uncouples oxidative phosphorylation in the central nervous system.[5] Post-mortem diagnosis of bromethalin poisoning in non-target animals relies on the detection of its residues in tissues.[1] This LC-MS/MS method provides a validated approach for the qualitative and quantitative analysis of this compound in various animal tissues. The method is sensitive enough to detect low levels of the metabolite, making it a valuable tool for veterinary diagnostic laboratories and researchers.[2]

Experimental

Sample Preparation

A simple and efficient liquid-liquid extraction procedure is employed for the isolation of this compound from tissue samples.

Materials:

-

Tissue sample (liver, brain, or adipose tissue)

-

5% Ethanol in Ethyl Acetate

-

Methanol

-

Centrifuge tubes

-

Homogenizer

-

Nitrogen evaporator

-

Vortex mixer

-

Syringe filters (0.22 µm)

Protocol:

-

Add 5% ethanol in ethyl acetate.

-

Homogenize the tissue sample.

-

Centrifuge the homogenate.

-

Transfer the supernatant to a clean tube.

-

Evaporate the extract to dryness under a stream of nitrogen.[1][6]

-

Vortex the reconstituted sample.

-